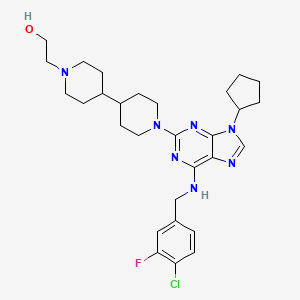
Anticancer agent 199
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 199, also known as Compound G-4, is a derivative of the cyclin-dependent kinase inhibitor Rocovitine. It is primarily known for its ability to induce apoptosis and ferroptosis in triple-negative breast cancer cells. This compound inhibits the epidermal growth factor receptor, protein kinase B, and mitogen-activated protein kinase pathways, leading to cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 199 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound likely involves continuous flow synthesis, a method that offers better heat and mass transfer, improved process control, and safety. This method is advantageous for producing large quantities of pharmaceutical compounds efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its functional groups and potentially enhance its anticancer properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, enhancing the compound’s efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 199 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of various chemical modifications on anticancer activity.
Biology: Investigated for its role in inducing cell death pathways, such as apoptosis and ferroptosis, in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating triple-negative breast cancer and other malignancies.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
Anticancer agent 199 exerts its effects by inhibiting key signaling pathways involved in cell survival and proliferation. It targets the epidermal growth factor receptor, protein kinase B, and mitogen-activated protein kinase pathways, leading to the induction of apoptosis. Additionally, it down-regulates lipocalin 2, promoting ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
Rocovitine: The parent compound of Anticancer agent 199, known for its cyclin-dependent kinase inhibitory activity.
Quinoxaline Derivatives: These compounds also exhibit anticancer properties and are structurally similar to this compound.
Benzimidazole Derivatives: Known for their potent anticancer activity through various mechanisms.
Uniqueness: this compound is unique due to its dual mechanism of inducing both apoptosis and ferroptosis. This dual action makes it particularly effective against triple-negative breast cancer cells, which are often resistant to conventional therapies .
Eigenschaften
Molekularformel |
C29H39ClFN7O |
|---|---|
Molekulargewicht |
556.1 g/mol |
IUPAC-Name |
2-[4-[1-[6-[(4-chloro-3-fluorophenyl)methylamino]-9-cyclopentylpurin-2-yl]piperidin-4-yl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C29H39ClFN7O/c30-24-6-5-20(17-25(24)31)18-32-27-26-28(38(19-33-26)23-3-1-2-4-23)35-29(34-27)37-13-9-22(10-14-37)21-7-11-36(12-8-21)15-16-39/h5-6,17,19,21-23,39H,1-4,7-16,18H2,(H,32,34,35) |
InChI-Schlüssel |
CYUDBMRFRZUOTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)N4CCC(CC4)C5CCN(CC5)CCO)NCC6=CC(=C(C=C6)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxycarbonyl-3-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B12380940.png)
![(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide](/img/structure/B12380941.png)
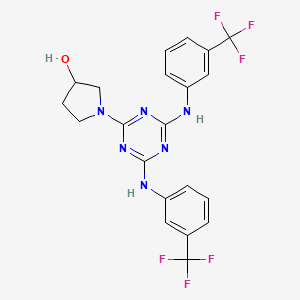
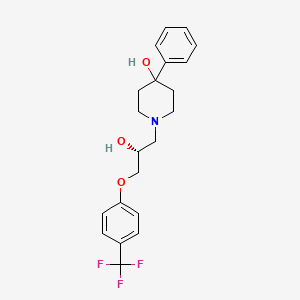
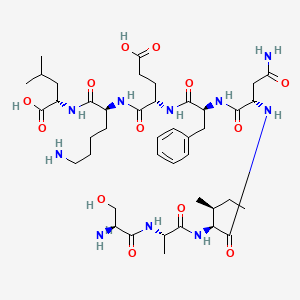
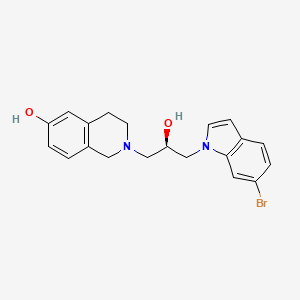

![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
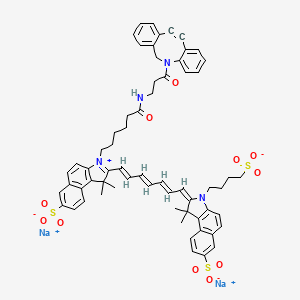
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)

